molecular formula C13H14N4O B12802990 Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl CAS No. 80722-69-6

Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl

Cat. No.: B12802990
CAS No.: 80722-69-6
M. Wt: 242.28 g/mol
InChI Key: ZKPIWCZDSIDDRQ-UHFFFAOYSA-N
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Description

Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is a chemical compound that belongs to the class of benzotriazine derivatives Benzotriazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl typically involves the reaction of 1,2,4-benzotriazine derivatives with pyrrolidine under specific conditions. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as reagents to facilitate the formation of the benzotriazine ring . The reaction is usually carried out at room temperature under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The benzotriazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl has several scientific research applications:

Mechanism of Action

The mechanism of action of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of starch and disaccharides to glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is unique due to its combination of a benzotriazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

80722-69-6

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-pyrido[3,2-c]pyridazin-3-yl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H14N4O/c18-13(17-6-1-2-7-17)9-10-8-12-11(16-15-10)4-3-5-14-12/h3-5,8H,1-2,6-7,9H2

InChI Key

ZKPIWCZDSIDDRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC3=C(C=CC=N3)N=N2

Origin of Product

United States

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